molecular formula C20H19N5O B12208703 [(2-Methoxyphenyl)methyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amin e

[(2-Methoxyphenyl)methyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amin e

Cat. No.: B12208703
M. Wt: 345.4 g/mol
InChI Key: NGQKPDZGYNWHTO-UHFFFAOYSA-N
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Description

[(2-Methoxyphenyl)methyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,5-e]pyrimidine core, which is a fused heterocyclic system, and two aromatic substituents: a 2-methoxyphenylmethyl group and a 3-methylphenyl group.

Preparation Methods

The synthesis of [(2-Methoxyphenyl)methyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[4,5-e]pyrimidine core.

    Introduction of the aromatic substituents:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis or flow chemistry techniques .

Chemical Reactions Analysis

[(2-Methoxyphenyl)methyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

[(2-Methoxyphenyl)methyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with activity against various cancer cell lines. .

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(2-Methoxyphenyl)methyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This can lead to the induction of apoptosis (programmed cell death) in cancer cells or the suppression of inflammatory responses .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5O/c1-14-6-5-8-16(10-14)25-20-17(12-24-25)19(22-13-23-20)21-11-15-7-3-4-9-18(15)26-2/h3-10,12-13H,11H2,1-2H3,(H,21,22,23)

InChI Key

NGQKPDZGYNWHTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4OC

Origin of Product

United States

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